molecular formula C6H5ClINO B8768079 (2-Chloro-5-iodo-pyridin-4-yl)-methanol

(2-Chloro-5-iodo-pyridin-4-yl)-methanol

Cat. No.: B8768079
M. Wt: 269.47 g/mol
InChI Key: HMOYGUYTEQHNJI-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodo-pyridin-4-yl)-methanol is a halogenated pyridine derivative that serves as a versatile chemical building block, particularly in the research and development of active pharmaceutical ingredients (APIs) . The presence of both chloro and iodo substituents on the pyridine ring, along with the hydroxymethyl functional group, provides distinct sites for selective substitution and further synthetic modification, making it a valuable intermediate for constructing more complex molecules . Compounds with similar halogenated pyridine scaffolds are of significant interest in medicinal chemistry. For instance, advanced research into synthetic routes for pharmaceuticals, such as the mineralocorticoid receptor antagonist Finerenone, utilizes key intermediates like 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, highlighting the importance of such substituted pyridines in developing treatments for cardiovascular and renal diseases . The pyridine moiety is a privileged structure in drug discovery, found in a wide range of marketed drugs across therapeutic areas, including oncology, infectious diseases, and central nervous system disorders . This chemical is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

(2-chloro-5-iodopyridin-4-yl)methanol

InChI

InChI=1S/C6H5ClINO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2

InChI Key

HMOYGUYTEQHNJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)I)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares (2-Chloro-5-iodo-pyridin-4-yl)-methanol with structurally related pyridine methanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Physical/Chemical Properties
This compound C$6$H$5$ClINO 259.47 Cl (2), I (5), -CH$_2$OH (4) High molecular weight due to iodine; reactive I for substitutions
(4-Chloropyridin-2-yl)-methanol C$6$H$6$ClNO 143.57 Cl (4), -CH$_2$OH (2) Lower reactivity due to absence of iodine; simpler synthesis
(5-Iodopyridin-3-yl)-methanol C$6$H$6$INO 235.03 I (5), -CH$_2$OH (3) Iodine enhances leaving-group potential; used in cross-coupling reactions
(4-Chloro-5-fluoropyridin-2-yl)methanol C$6$H$5$ClFNO 161.56 Cl (4), F (5), -CH$_2$OH (2) Fluorine increases electronegativity; lower boiling point than iodo analogs
(2-Chloro-4-methoxypyrimidin-5-yl)methanol C$6$H$7$ClN$2$O$2$ 174.59 Cl (2), -OCH$3$ (4), -CH$2$OH (5) Pyrimidine ring alters electronic properties; methoxy group enhances solubility

Preparation Methods

Nitration and Reduction

Starting with 2-chloro-4-(hydroxymethyl)pyridine, nitration at position 5 can be achieved using a mixture of concentrated sulfuric acid and nitric acid at 100–160°C. The nitro group is then reduced to an amine using iron powder in acetic acid, yielding 2-chloro-4-(hydroxymethyl)-5-aminopyridine.

Diazotization and Iodination

The amine undergoes diazotization with sodium nitrite in sulfuric acid at -10°C, forming a diazonium intermediate. Subsequent treatment with potassium iodide at 0°C replaces the diazonium group with iodine, producing this compound.

Key Parameters :

  • Temperature Control : Diazotization at subzero temperatures prevents premature decomposition.

  • Solvent System : Aqueous acetone facilitates iodide ion reactivity while maintaining solubility.

Electrophilic Iodination Using Iodine Monochloride

Adapting the synthesis of 2-chloro-3-iodo-4-pyridinamine, iodine monochloride (ICl) in acetic acid selectively introduces iodine at position 5. Here, 2-chloro-4-(hydroxymethyl)pyridine reacts with ICl in the presence of sodium acetate at 70°C, yielding the target compound.

Advantages :

  • Regioselectivity : The hydroxymethyl group at position 4 directs electrophilic attack to position 5 due to its electron-donating nature.

  • Yield Optimization : Excess ICl (1.1 equivalents) ensures complete conversion, with purification via column chromatography (40% EtOAc/hexane).

Sequential Chlorination and Oxidation

Chlorination of 4-Pyridinemethanol

Treatment of 4-pyridinemethanol with phosphorus oxychloride (POCl3) and dimethylaminopyridine (DMAP) at reflux introduces chlorine at position 2, yielding 2-chloro-4-pyridinemethanol.

Oxidation-Assisted Iodination

The chlorinated intermediate undergoes iodination at position 5 using a copper(I)-catalyzed Ullmann coupling with iodine and a directing group (e.g., boronic acid). While this method is less documented for pyridines, analogous aryl iodide syntheses suggest feasibility under controlled conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Challenges
Diazotization2-Chloro-4-(hydroxymethyl)NaNO2, KI, H2SO456.4Low yields due to diazonium stability
Electrophilic Iodination2-Chloro-4-pyridinemethanolICl, AcOH, NaOAc72Requires regioselective control
Ullmann Coupling2-Chloro-4-pyridinemethanolCuI, I2, Ligand~50High catalyst loading

Functional Group Protection Strategies

To mitigate side reactions during iodination, the hydroxymethyl group can be protected as an acetyl ester:

  • Acetylation : Treat 4-pyridinemethanol with acetic anhydride to form 4-(acetoxymethyl)pyridine.

  • Chlorination/Iodination : Proceed with halogenation steps as described.

  • Deprotection : Hydrolyze the acetyl group using NaOH/MeOH to regenerate the hydroxymethyl group.

Industrial Scalability and Process Optimization

For large-scale production, the diazotization-iodination route offers practicality due to readily available reagents. Critical adjustments include:

  • Continuous Flow Reactors : Enhance temperature control during exothermic diazotization.

  • Catalyst Recycling : Recover copper catalysts in Ullmann-type reactions to reduce costs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Chloro-5-iodo-pyridin-4-yl)-methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenated pyridine precursors. For example, nucleophilic substitution reactions using formaldehyde under basic conditions (e.g., NaOH) can introduce the hydroxymethyl group. Evidence from analogous compounds, such as (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, highlights the importance of reaction temperature (40–60°C) and solvent choice (e.g., DMF or THF) to optimize yields . Purification via column chromatography or recrystallization ensures high purity, as demonstrated in similar pyridine methanol derivatives .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and hydroxymethyl group integration.
  • HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity (>95%).
  • Mass spectrometry (ESI-MS or EI-MS) for molecular ion validation. PubChem data for related compounds, such as (6-chloropyrimidin-4-yl)methanol, provide reference spectra for comparative analysis .

Q. What are the key challenges in stabilizing halogenated pyridine methanol derivatives during storage?

  • Methodological Answer : Halogenated pyridines are prone to hydrolysis or oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stabilizing agents like BHT (butylated hydroxytoluene) at 0.1% w/v can prevent radical degradation, as recommended for chlorinated phenylmethanol analogs .

Advanced Research Questions

Q. How do substituent positions (chloro vs. iodo) influence the reactivity of pyridine methanol derivatives in cross-coupling reactions?

  • Methodological Answer : The iodo group at the 5-position enhances electrophilicity, making it more reactive in Suzuki-Miyaura or Ullmann couplings compared to chloro analogs. Computational studies (DFT) on similar compounds, such as (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)pyridin-3-ol, reveal that electron-withdrawing substituents lower the activation energy for C–I bond cleavage . Experimental validation using Pd catalysts (e.g., Pd(PPh₃)₄) in THF at 80°C is recommended .

Q. What strategies can resolve contradictions in biological activity data for halogenated pyridine methanols?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Standardize testing protocols:

  • High-throughput screening with positive/negative controls (e.g., reference antimicrobials).
  • SAR studies to isolate the effects of chloro/iodo substituents. For example, replacing 5-iodo with 5-methoxy in [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol significantly altered antimicrobial activity .
  • Metabolite profiling (LC-MS) to rule out degradation products .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to enzymes/receptors. For instance, DFT-optimized structures of Cu(II) complexes with hydroxymethyl pyridines reveal charge transfer interactions critical for binding affinity . Pair computational predictions with SPR (surface plasmon resonance) assays for validation .

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